4-Isocyanatocyclopent-1-ene
Overview
Description
4-Isocyanatocyclopent-1-ene is an organic compound with the molecular formula C6H7NO. It is characterized by a cyclopentene ring with an isocyanate functional group attached at the fourth position. This compound is used as a building block in organic synthesis and has applications in various fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isocyanatocyclopent-1-ene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with phosgene to form 4-chlorocyclopent-1-ene, which is then treated with sodium azide to yield 4-azidocyclopent-1-ene. Finally, thermal decomposition of the azide produces this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene and cyclopentadiene derivatives. The process typically includes steps such as chlorination, azidation, and thermal decomposition under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanatocyclopent-1-ene undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in [4+1] cycloaddition reactions with electrophilic substrates to form heterocyclic compounds.
Substitution Reactions: The isocyanate group can be substituted with nucleophiles such as amines to form ureas and carbamates.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide can oxidize this compound to form corresponding oxides.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to amines.
Substitution: Amines and alcohols are common nucleophiles used in substitution reactions with this compound.
Major Products:
Heterocycles: Cycloaddition reactions yield various heterocyclic compounds.
Ureas and Carbamates: Substitution reactions with amines and alcohols produce ureas and carbamates
Scientific Research Applications
4-Isocyanatocyclopent-1-ene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-isocyanatocyclopent-1-ene involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines, alcohols, and other nucleophiles to form stable products such as ureas and carbamates. This reactivity is exploited in various synthetic applications, including the formation of polymers and bioactive compounds .
Comparison with Similar Compounds
Cyclopentadiene: A precursor in the synthesis of 4-isocyanatocyclopent-1-ene.
Cyclopentene: Shares the cyclopentene ring structure but lacks the isocyanate group.
Isocyanatocyclohexane: Similar in structure but with a six-membered ring instead of a five-membered ring
Uniqueness: this compound is unique due to its combination of a cyclopentene ring and an isocyanate functional group. This structure imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
4-isocyanatocyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-7-6-3-1-2-4-6/h1-2,6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVOMWADJDNSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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